4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-ETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule featuring multiple functional groups, including pyrazole, triazole, and hydrosulfide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-ETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the triazole ring: This can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the hydrosulfide group: This final step involves the reaction of the triazole derivative with hydrogen sulfide gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-ETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: undergoes various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorobenzyl group can be reduced to the corresponding benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Benzyl derivatives: from reduction reactions.
Substituted benzyl derivatives: from substitution reactions.
Scientific Research Applications
4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-ETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic or optical properties.
Industrial Chemistry: Employed as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-ETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-PROPYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(1-ETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19Cl2N7S |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19Cl2N7S/c1-4-26-10-14(8-22-26)18-23-24-19(29)28(18)17-11(2)25-27(12(17)3)9-13-5-6-15(20)16(21)7-13/h5-8,10H,4,9H2,1-3H3,(H,24,29) |
InChI Key |
QJSAEFXNRBURID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NNC(=S)N2C3=C(N(N=C3C)CC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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